Cas no 921065-27-2 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide)

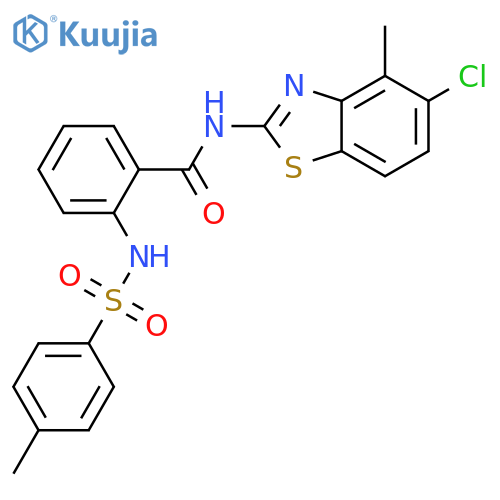

921065-27-2 structure

商品名:N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

- Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-2-[[(4-methylphenyl)sulfonyl]amino]-

- AKOS024610741

- F1813-0707

- 921065-27-2

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

-

- インチ: 1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27)

- InChIKey: DFMUJEAOKZCRKK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=C(C)C(Cl)=CC=C2S1)(=O)C1=CC=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 471.0478115g/mol

- どういたいしつりょう: 471.0478115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 739

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 6

じっけんとくせい

- 密度みつど: 1.480±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.81±0.10(Predicted)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1813-0707-5μmol |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-75mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-15mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-20mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-20μmol |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-10mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-30mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-25mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-2μmol |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1813-0707-5mg |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide |

921065-27-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

921065-27-2 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量